

Application Notes and Protocols for the Selective Chlorination of α -D-Glucopyranose

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Compound of Interest

Compound Name: 6-Chloro-6-deoxy- α -D-glucopyranose

Cat. No.: B052708

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Abstract

This document provides a detailed, step-by-step protocol for the selective chlorination of the primary hydroxyl group at the C-6 position of α -D-glucopyranose. The strategy involves the protection of the anomeric hydroxyl group as a methyl glycoside, followed by a selective chlorination using an Appel-type reaction, and subsequent deprotection to yield the final product. This method offers a reliable route to 6-chloro-6-deoxy- α -D-glucopyranose, a valuable intermediate in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Selective functionalization of carbohydrates is a cornerstone of synthetic carbohydrate chemistry, with significant implications for drug discovery and development. The presence of multiple hydroxyl groups with similar reactivity on a monosaccharide like α -D-glucopyranose presents a significant synthetic challenge. To achieve regioselectivity, a common strategy involves the use of protecting groups to mask all but the desired reactive site. This protocol details a robust three-step synthesis for the selective chlorination of the C-6 primary hydroxyl group of α -D-glucopyranose. The anomeric position is first protected by forming methyl α -D-glucopyranoside. The primary hydroxyl group at C-6 is then selectively replaced with a chlorine atom using the Appel reaction, which is known for its efficacy in converting primary alcohols to

alkyl chlorides under mild conditions. The final step involves the acidic hydrolysis of the methyl glycoside to yield 6-chloro-6-deoxy- α -D-glucopyranose.

Signaling Pathways and Logical Relationships

The following diagram illustrates the overall synthetic workflow from the starting material to the final chlorinated product.

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